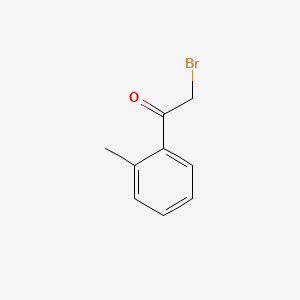

2-Bromo-1-(o-tolyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGAXELQRATLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497957 | |

| Record name | 2-Bromo-1-(2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51012-65-8 | |

| Record name | 2-Bromo-1-(2-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51012-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2'-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(o-tolyl)ethanone: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(o-tolyl)ethanone, a member of the α-bromoketone class of organic compounds, is a versatile synthetic intermediate of significant interest in chemical research and drug development. Its structure, featuring a reactive bromine atom adjacent to a carbonyl group and a sterically influential ortho-tolyl moiety, imparts a unique reactivity profile that is leveraged in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, with a focus on experimental protocols and its role as a building block in the synthesis of bioactive molecules.

Chemical Structure and Identification

This compound, also known as 2-methylphenacyl bromide, possesses a well-defined chemical structure that is the basis for its reactivity. The presence of the bromine atom on the α-carbon makes it an excellent electrophile, susceptible to nucleophilic attack, while the ketone functionality allows for a range of chemical transformations.

| Identifier | Value |

| IUPAC Name | 2-bromo-1-(2-methylphenyl)ethanone[1] |

| Synonyms | 2-Methylphenacyl bromide[1] |

| CAS Number | 51012-65-8[1] |

| Molecular Formula | C₉H₉BrO[1] |

| SMILES | CC1=CC=CC=C1C(=O)CBr |

| InChI Key | XMGAXELQRATLJP-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. The compound is typically a liquid at room temperature.

| Property | Value |

| Molecular Weight | 213.07 g/mol [1] |

| Appearance | Liquid |

| Purity | ≥96% |

| Storage Temperature | Ambient Storage |

Note: For detailed safety and handling information, please refer to the Safety Data Sheet (SDS).

Experimental Protocols

The synthesis of this compound and other α-bromo aromatic ketones is a well-established process in organic chemistry. Below is a general experimental protocol based on the bromination of the corresponding acetophenone.

General Synthesis of α-Bromo Aromatic Ketones

A common and effective method for the synthesis of α-bromo ketones involves the use of N-bromosuccinimide (NBS) as the brominating agent, often under ultrasound irradiation to enhance the reaction rate.[2]

Materials:

-

1-(o-tolyl)ethanone (1.0 equivalent)

-

N-Bromosuccinimide (NBS) (1.0 equivalent)[2]

-

Polyethylene glycol (PEG-400) and water (as solvent)[2]

-

Dichloromethane (for extraction)

Procedure:

-

A mixture of 1-(o-tolyl)ethanone and N-bromosuccinimide is added to a mixture of PEG-400 and water with stirring.[2]

-

The reaction mixture is then subjected to sonication using an ultrasonic horn at a frequency of approximately 25 kHz.[2]

-

The temperature of the reaction is maintained at 80°C.[2]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting acetophenone is completely consumed.[2]

-

Upon completion, the reaction mixture is cooled to room temperature and the product is extracted with dichloromethane.[2]

-

The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

Purification: The crude this compound can be purified by standard techniques such as column chromatography on silica gel or distillation under reduced pressure to afford the pure product.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the α-carbon, making it a valuable precursor for a variety of organic transformations. It is a key building block for the synthesis of numerous biologically active molecules.[3]

Key Reactions:

-

Nucleophilic Substitution: The bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles such as amines, thiols, and carbanions. This allows for the introduction of diverse functional groups at the α-position.

-

Heterocycle Synthesis: this compound is a common starting material for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.[3]

-

Multicomponent Reactions: This compound can participate in one-pot multicomponent reactions to generate complex molecules with high efficiency. For instance, it can be used in the synthesis of highly substituted thiophene derivatives with potential antibacterial activity.[3]

The following diagram illustrates a generalized workflow for the synthesis and subsequent derivatization of this compound, highlighting its role as a versatile intermediate.

Caption: Synthetic workflow of this compound and its applications.

Role in Drug Development

The utility of this compound and related α-bromoketones in drug discovery and development is well-documented. These compounds serve as crucial intermediates in the synthesis of a wide array of pharmaceutical agents. The presence of a bromine substituent in synthetic intermediates has been shown to enhance the antimicrobial and antioxidant potential of the final compounds.[3]

For example, derivatives of 2-bromo-1-arylethanones are used in the synthesis of compounds with potential antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] The ability to readily introduce various functionalities via nucleophilic displacement of the bromide allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich reactivity profile. Its importance in organic synthesis, particularly in the construction of heterocyclic systems and other complex molecular frameworks, makes it an indispensable tool for researchers and scientists. For professionals in drug development, a thorough understanding of its chemical properties and synthetic applications is crucial for the design and synthesis of novel therapeutic agents. The experimental protocols and reactivity patterns outlined in this guide provide a solid foundation for the effective utilization of this important building block in chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Electrophilic Alpha-Bromination of o-Tolyl Ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electrophilic alpha-bromination of ketones is a fundamental transformation in organic synthesis, providing key intermediates for the construction of more complex molecular architectures. This guide provides a detailed examination of the mechanism, experimental protocols, and quantitative aspects of the alpha-bromination of o-tolyl ethanone. The presence of the ortho-methyl group on the aromatic ring introduces electronic and steric factors that influence the reaction's regioselectivity and kinetics. This document explores both acid- and base-catalyzed pathways, offering a comprehensive resource for professionals in chemical research and drug development.

Core Concepts and Reaction Mechanisms

The alpha-bromination of a ketone, such as o-tolyl ethanone, proceeds via the formation of a nucleophilic enol or enolate intermediate, which then reacts with an electrophilic bromine source. The reaction conditions, particularly the presence of an acid or a base, dictate the predominant mechanistic pathway.

Acid-Catalyzed Alpha-Bromination: The Enol Pathway

Under acidic conditions, the reaction is catalyzed by the protonation of the carbonyl oxygen, which enhances the acidity of the alpha-hydrogens and facilitates the formation of an enol intermediate. This enol, with its electron-rich double bond, then acts as the nucleophile that attacks the bromine molecule.[1] The rate of halogenation in acidic media is often independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step.[1]

The overall acid-catalyzed mechanism for o-tolyl ethanone is as follows:

-

Protonation of the carbonyl oxygen: The reaction is initiated by the reversible protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr, CH₃COOH). This increases the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.[2]

-

Enol formation: A weak base (e.g., water, acetate ion) removes an α-hydrogen, leading to the formation of the enol intermediate. This tautomerization is the slow, rate-determining step of the reaction.[3]

-

Nucleophilic attack on bromine: The electron-rich double bond of the enol attacks a molecule of bromine (Br₂), forming a new carbon-bromine bond and a resonance-stabilized oxonium ion intermediate.

-

Deprotonation: A weak base deprotonates the oxonium ion to regenerate the carbonyl group and the acid catalyst, yielding the α-bromo ketone product.

Caption: Acid-Catalyzed Alpha-Bromination of o-Tolyl Ethanone.

Base-Catalyzed Alpha-Bromination: The Enolate Pathway

In the presence of a base, the reaction proceeds through an enolate intermediate. The enolate is a more potent nucleophile than the enol, leading to a faster reaction. However, the base-catalyzed reaction is often more challenging to control, and polybromination can be a significant side reaction. This is because the electron-withdrawing inductive effect of the newly introduced bromine atom makes the remaining α-hydrogens even more acidic and thus more readily removed by the base.

The mechanism for the base-catalyzed bromination of o-tolyl ethanone is as follows:

-

Enolate formation: A base (e.g., OH⁻) removes an α-hydrogen to form a resonance-stabilized enolate anion.

-

Nucleophilic attack on bromine: The highly nucleophilic enolate attacks a molecule of bromine, forming the α-bromo ketone and a bromide ion.

Caption: Base-Catalyzed Alpha-Bromination of o-Tolyl Ethanone.

Quantitative Data

Specific quantitative data for the alpha-bromination of o-tolyl ethanone is not extensively reported in the literature. However, data from analogous acetophenone derivatives can provide valuable insights into expected yields and reaction kinetics. The ortho-methyl group in o-tolyl ethanone is an electron-donating group, which can influence the rate of enol/enolate formation and potentially lead to side reactions such as aromatic bromination.

| Substrate | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetophenone | Br₂ | Acetic Acid | RT | 2 | ~72 | [1] |

| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 83 | [4] |

| 4-Trifluoromethylacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 90 | [4] |

| Acetophenone | N-Bromosuccinimide | p-Toluenesulfonic acid | Reflux | 12 | High | [2] |

Note: The yields are highly dependent on the specific reaction conditions and the purity of the starting materials. The ortho-methyl group in o-tolyl ethanone may lead to slightly different yields due to steric and electronic effects.

Experimental Protocols

The following are general experimental protocols for the alpha-bromination of acetophenones that can be adapted for o-tolyl ethanone.

Acid-Catalyzed Bromination using Bromine in Acetic Acid

Materials:

-

o-Tolyl ethanone

-

Glacial acetic acid

-

Bromine (Br₂)

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-tolyl ethanone (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a beaker containing ice water.

-

Quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol or hexanes) or column chromatography to afford this compound.

Bromination using N-Bromosuccinimide (NBS) and an Acid Catalyst

Materials:

-

o-Tolyl ethanone

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (catalytic amount)

-

Carbon tetrachloride (or another suitable solvent)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

To a solution of o-tolyl ethanone (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated solution of sodium thiosulfate, followed by a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to yield the desired product.

Caption: General Experimental Workflow for Alpha-Bromination.

Regioselectivity and Steric Considerations

For unsymmetrical ketones, the regioselectivity of alpha-bromination is a critical consideration. In the case of o-tolyl ethanone, the alpha-protons are on the methyl group attached to the carbonyl. The ortho-methyl group on the phenyl ring can exert a steric influence, potentially hindering the approach of the brominating agent. However, since the reaction occurs at the alpha-carbon of the acetyl group, this steric hindrance is likely to be minimal.

The electronic effect of the ortho-methyl group, being weakly electron-donating, can slightly increase the electron density of the aromatic ring. This could potentially lead to competitive electrophilic aromatic substitution (bromination of the ring) as a side reaction, especially if harsh conditions or an excess of bromine are used. Careful control of stoichiometry and reaction conditions is therefore crucial to ensure selective alpha-bromination.

Conclusion

The electrophilic alpha-bromination of o-tolyl ethanone is a synthetically valuable reaction that can be achieved through either acid- or base-catalyzed pathways. The choice of reaction conditions, including the brominating agent, catalyst, solvent, and temperature, is critical for achieving high yields and minimizing side reactions. While specific quantitative data for this particular substrate is limited, the general principles and protocols for the alpha-bromination of acetophenones provide a solid foundation for its successful synthesis. This guide offers the necessary theoretical background and practical methodologies for researchers and professionals to effectively utilize this important chemical transformation.

References

- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 2-bromo-2'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-bromo-2'-methylacetophenone. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the compound's properties, synthesis, and reactivity, supported by experimental protocols and spectral data.

Introduction

2-Bromo-2'-methylacetophenone, an aromatic ketone, is a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds and as an intermediate in the development of pharmaceutical agents. Its structure, featuring a reactive α-bromo ketone moiety, makes it a valuable precursor for a variety of chemical transformations. This guide aims to consolidate the available technical information on this compound to facilitate its effective use in research and development.

Chemical and Physical Properties

2-Bromo-2'-methylacetophenone is a light yellow to orange clear liquid at room temperature.[1] A comprehensive summary of its chemical and physical properties is presented in the tables below.

Identification

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-(2-methylphenyl)ethan-1-one | [2] |

| Synonyms | 2-Methylphenacyl bromide, 2-(Bromoacetyl)toluene | [1][3][4] |

| CAS Number | 51012-65-8 | [3][4][5] |

| Molecular Formula | C₉H₉BrO | [2][3][4][5] |

| Molecular Weight | 213.07 g/mol | [2][3][4][5] |

| InChI Key | XMGAXELQRATLJP-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC=CC=C1C(=O)CBr | [2] |

Physical Properties

| Property | Value | Source |

| Physical State | Liquid | [1] |

| Appearance | Light yellow to yellow to orange clear liquid | [1] |

| Boiling Point | 105 °C at 0.1 mmHg (for 4'-isomer) | [6] |

| Density | No specific data available for the 2'-isomer. | |

| Solubility | Likely more soluble in organic solvents like ethanol and acetone than in water. | [7] |

Synthesis

The primary synthetic route to 2-bromo-2'-methylacetophenone involves the α-bromination of 2'-methylacetophenone.

Experimental Protocol: α-Bromination of 2'-Methylacetophenone

This protocol describes the selective bromination of the acetyl group of 2'-methylacetophenone.

Materials:

-

2'-Methylacetophenone

-

Bromine

-

Methanol

-

10% Sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2'-methylacetophenone (1.0 eq) in methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in methanol dropwise while maintaining the temperature.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a 10% sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity

As an α-bromo ketone, 2-bromo-2'-methylacetophenone exhibits characteristic reactivity. The presence of the bromine atom and the carbonyl group makes the α-carbon highly electrophilic and the α-protons acidic. This facilitates nucleophilic substitution reactions at the α-carbon and base-mediated rearrangements.

Nucleophilic Substitution

The compound readily undergoes Sₙ2 reactions with various nucleophiles, where the bromide ion acts as a good leaving group. This reactivity is fundamental to its use in synthesizing a wide range of derivatives, including esters, ethers, and nitrogen- and sulfur-containing heterocycles.

Use in Heterocycle Synthesis

α-Halo ketones are key precursors for the synthesis of various N-, S-, and O-containing heterocycles, many of which exhibit significant biological activity.[8] For instance, they are used in the Hantzsch thiazole synthesis and in the preparation of imidazopyridine cores, which are present in numerous therapeutic agents.[9]

Spectral Data

The following sections provide an overview of the expected spectral characteristics of 2-bromo-2'-methylacetophenone.

Mass Spectrometry

The electron ionization (EI) mass spectrum of 2-bromo-1-(2-methylphenyl)ethanone shows a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with peaks at M+ and M+2 in an approximate 1:1 ratio is expected for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy

The IR spectrum of an α-bromo ketone typically displays a strong absorption band for the carbonyl group (C=O) stretching vibration. This peak is expected in the region of 1680-1700 cm⁻¹. Other characteristic absorptions include those for C-H stretching of the aromatic ring and the methyl group, and C-Br stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methylene protons adjacent to the bromine atom. The chemical shift of the methylene protons will be downfield due to the deshielding effects of the adjacent carbonyl and bromine groups.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the aromatic ring, the methyl carbon, and the carbon bearing the bromine atom. The carbonyl carbon signal is expected to be the most downfield.

Biological Activity and Toxicology

Biological Activity

2-Bromo-2'-methylacetophenone is primarily utilized as a building block in the synthesis of more complex molecules with potential biological activities. It is a key intermediate for compounds structurally related to Zolpidem, a hypnotic agent.[9] Its application as an aromatic building block for proteomics research has also been noted.[10] The broader class of α-halo ketones are known to be precursors to a variety of pharmacologically active compounds.

Toxicology and Safety

As a class, α-bromoacetophenones are considered toxic and are powerful lachrymators.[11] 2-Bromo-2'-methylacetophenone is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes serious eye damage.[12] It is also a combustible liquid.[12] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Bromo-2'-methylacetophenone is a valuable and reactive intermediate in organic synthesis. Its well-defined chemical properties and reactivity make it a key component in the development of pharmaceuticals and other complex organic molecules. This guide provides essential technical information to support its safe and effective use in a research and development setting. Further investigation into its specific biological activities and toxicological profile is warranted to fully characterize this compound.

References

- 1. 2-Bromo-1-(4-methylphenyl)ethanone | CAS Number 619-41-0 [klivon.com]

- 2. 2-Bromo-4'-methylacetophenone(619-41-0) 1H NMR spectrum [chemicalbook.com]

- 3. 5000-66-8|2-Bromo-1-(2-chlorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Ethanone, 2-bromo-1-(4-methylphenyl)- [webbook.nist.gov]

- 10. scbt.com [scbt.com]

- 11. 2-Bromo-1-(2-bromophenyl)ethanone 95% | CAS: 49851-55-0 | AChemBlock [achemblock.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

In-depth Technical Guide on the Stability and Storage of 2-Bromo-1-(o-tolyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-1-(o-tolyl)ethanone (CAS No. 51012-65-8). Proper handling and storage are critical for maintaining the chemical integrity and purity of this reactive α-bromo ketone, ensuring the reliability and reproducibility of experimental results.

Physicochemical Properties

This compound is a substituted acetophenone derivative. Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 51012-65-8 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | |

| IUPAC Name | 2-bromo-1-(2-methylphenyl)ethanone | [1] |

| Physical Form | Liquid | [1] |

| Purity | ≥96% | [1] |

Recommended Storage and Handling

Proper storage is essential to prevent degradation. The following table summarizes the recommended conditions based on supplier safety data sheets. In general, α-bromo ketones are sensitive to moisture, light, and high temperatures.

| Condition | Recommendation | Source |

| Storage Temperature | Ambient Storage; some suppliers of related isomers recommend 2°C - 8°C | [1] |

| Atmosphere | Store under an inert gas (e.g., Nitrogen) is recommended for long-term storage. | |

| Container | Keep container tightly closed in a dry and well-ventilated place. | [2] |

| Incompatible Materials | Strong oxidizing agents, strong bases. | [3] |

| Other | Avoid contact with skin and eyes. Avoid breathing dust, vapor, mist, or gas. | [3][4] |

Logical Workflow for Handling and Storage

The following diagram outlines a logical workflow for the safe handling and storage of this compound.

Stability Profile and Potential Degradation

Key Factors Influencing Stability:

-

Moisture: The presence of water can lead to hydrolysis, replacing the bromine atom with a hydroxyl group to form an α-hydroxy ketone.

-

Bases: α-bromo ketones are susceptible to dehydrobromination in the presence of base, which can lead to the formation of α,β-unsaturated ketones.[5] This is a common synthetic application but an undesirable degradation pathway during storage.

-

Nucleophiles: The electrophilic carbon bearing the bromine is a target for various nucleophiles, leading to substitution reactions.

-

Light and Temperature: Elevated temperatures and exposure to UV light can provide the energy to initiate degradation reactions.

Potential Degradation Pathway: Hydrolysis

The diagram below illustrates a potential hydrolysis pathway, a common degradation route for α-halo ketones in the presence of water.

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound, a formal stability study is required. The following is a generalized protocol that can be adapted for this purpose.

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials and Equipment:

-

This compound (test substance)

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Photostability chamber

-

Amber glass vials with inert caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter

-

Solvents for HPLC (e.g., acetonitrile, water)

Methodology:

-

Initial Analysis (T=0):

-

Perform a complete analysis of the initial batch of the compound.

-

Assess appearance (color, physical state).

-

Determine purity using a validated HPLC method.

-

Characterize any existing impurities.

-

-

Sample Preparation and Storage:

-

Aliquot the compound into amber glass vials.

-

Tightly seal the vials, potentially after flushing with an inert gas like nitrogen.

-

Place the vials into stability chambers under the conditions outlined in the table below.

-

-

Stability Conditions and Timepoints:

| Condition | Temperature | Relative Humidity | Timepoints |

| Long-Term | 25°C | 60% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 40°C | 75% RH | 0, 1, 2, 3, 6 months |

| Photostability | ICH Q1B guidelines | N/A | Test at conclusion |

-

Testing at Timepoints:

-

At each designated timepoint, remove a set of vials from each storage condition.

-

Allow the samples to equilibrate to room temperature.

-

Perform the same set of analyses as in the T=0 step:

-

Visual inspection for changes in appearance.

-

HPLC analysis to determine the purity (assay).

-

Quantify any new degradation products observed in the chromatogram.

-

-

-

Data Analysis:

-

Plot the purity of this compound as a function of time for each condition.

-

Identify and, if possible, characterize any significant degradation products.

-

Determine the rate of degradation under accelerated conditions to project a shelf-life under long-term storage conditions.

-

Experimental Workflow Diagram

References

An In-Depth Technical Guide to 2-Bromo-1-(o-tolyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-1-(o-tolyl)ethanone, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development. This document details its chemical identity, properties, synthesis protocols, and its role as a versatile building block.

Chemical Identity and Synonyms

This compound is an aromatic ketone characterized by a bromoacetyl group attached to an ortho-tolyl substituent. Its unique structure makes it a valuable reagent in various chemical transformations.

Synonyms:

-

2'-Methylphenacyl bromide[1]

-

2-Bromo-2'-methylacetophenone

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | [1][2] |

| Molecular Weight | 213.07 g/mol | [1][2] |

| Appearance | Colorless liquid or white crystals | [1] |

| Boiling Point | 257.3 ± 15.0 °C at 760 mmHg | [1] |

| Flash Point | 69.8 ± 7.7 °C | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Refractive Index | 1.563 | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohols and ethers. | [1] |

Table 2: Safety Information

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Note: This is not an exhaustive list of all safety hazards. Please refer to the full Safety Data Sheet (SDS) before handling this chemical.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound typically involves the α-bromination of its precursor, 2'-methylacetophenone. Below are detailed methodologies adapted from general procedures for the synthesis of substituted phenacyl bromides.

Method 1: Bromination using Bromine in Chloroform with Acid Catalyst

This classic method utilizes molecular bromine in the presence of an acid catalyst.

Materials:

-

2'-Methylacetophenone

-

Chloroform (CHCl₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Bromine (Br₂)

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2'-methylacetophenone in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution with stirring.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in chloroform dropwise to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for several hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding water.

-

Separate the organic layer. Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

This protocol is adapted from a similar synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone.[3]

Method 2: Ultrasound-Assisted Bromination with N-Bromosuccinimide (NBS)

This method offers a more environmentally friendly and efficient alternative using N-bromosuccinimide as the brominating agent, assisted by ultrasound.

Materials:

-

2'-Methylacetophenone

-

N-Bromosuccinimide (NBS)

-

Polyethylene glycol (PEG-400)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a jacketed reactor, add 2'-methylacetophenone (1.0 eq) and N-bromosuccinimide (1.0 eq) to a mixture of PEG-400 and water.

-

Stir the mixture and place it under sonication using an ultrasonic horn at a suitable frequency (e.g., 25 kHz).

-

Maintain the reaction temperature at approximately 80 °C using a water circulator connected to the reactor jacket.

-

Monitor the reaction by TLC until the starting material is consumed (typically 15-20 minutes).

-

After completion, extract the reaction mixture with dichloromethane.

-

Wash the organic layer with water, dry over an anhydrous salt, and evaporate the solvent to obtain the product.

This is a general procedure for the synthesis of α-bromoacetophenones and can be adapted for this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of organic compounds. Its reactive α-bromo ketone moiety allows for facile nucleophilic substitution reactions, making it a key building block for constructing more complex molecules.

One notable application is in proteomics research , where it can be used as an aromatic building block.[2] The electrophilic carbon of the bromomethyl group can react with nucleophilic residues on proteins, such as cysteine or histidine, allowing for the introduction of a tolyl-ketone tag. This can be utilized in various workflows for protein labeling, enrichment, and identification.

Furthermore, this compound is instrumental in the synthesis of heterocyclic compounds , which are core structures in many pharmaceuticals. The reaction of this compound with various nucleophiles can lead to the formation of thiazoles, imidazoles, and other important heterocyclic systems.

Logical Relationships and Workflows

General Synthesis Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow for the synthesis and purification of this compound.

Application in Heterocycle Synthesis

A common application of this compound is in the Hantzsch thiazole synthesis. The logical flow of this reaction is illustrated below.

Caption: Reaction pathway for the synthesis of a substituted thiazole.

References

Health and safety handling precautions for o-tolyl phenacyl bromide

An In-depth Technical Guide to the Health and Safety Handling of o-Tolyl Phenacyl Bromide

Executive Summary

This technical guide provides a comprehensive overview of the health and safety precautions for handling o-tolyl phenacyl bromide, extrapolated from data on phenacyl bromide. This document is intended for researchers, scientists, and drug development professionals. It outlines the significant hazards, including its potent lachrymatory effects, severe toxicity upon ingestion, inhalation, or skin contact, and its corrosive properties. This guide details necessary engineering controls, personal protective equipment (PPE), and emergency procedures to ensure safe handling in a laboratory or manufacturing setting.

Hazard Identification and Classification

o-Tolyl phenacyl bromide is presumed to be a highly hazardous substance, sharing the classifications of phenacyl bromide. It is a potent lachrymator, causing severe eye irritation and tearing.[1][2]

GHS Classification (based on Phenacyl Bromide):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed.[3] |

| Acute Toxicity, Dermal | Category 1/2 | H310/H311: Fatal/Toxic in contact with skin.[3][4] |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[3] |

| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[3][5][6] |

| Serious Eye Damage/Irritation | Category 1/2 | H318/H319: Causes serious eye damage / Causes serious eye irritation.[3][5][6] |

| Skin Sensitization | - | H317: May cause an allergic skin reaction.[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6] |

Signal Word: Danger[3]

Hazard Pictograms:

-

Skull and Crossbones (GHS06)

-

Corrosion (GHS05)

-

Exclamation Mark (GHS07)

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of phenacyl bromide, which can be used as an estimate for o-tolyl phenacyl bromide.

| Property | Value |

| Molecular Formula | C₈H₇BrO (Phenacyl bromide) |

| Molecular Weight | 199.05 g/mol (Phenacyl bromide)[7] |

| Appearance | White to off-white crystalline solid.[8] |

| Melting Point | 49-51 °C (Phenacyl bromide)[9] |

| Boiling Point | 135 °C @ 18 mmHg (Phenacyl bromide)[7] |

| Flash Point | >112 °C (>233.6 °F) (Phenacyl bromide)[7] |

| Solubility | Practically insoluble in water.[10] Soluble in organic solvents like chloroform, DMSO, and methanol.[10] |

Exposure Controls and Personal Protection

Strict adherence to the following exposure controls and personal protective equipment (PPE) is mandatory when handling o-tolyl phenacyl bromide.

Engineering Controls

-

Ventilation: All work must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[7][11]

-

Containment: For larger quantities or procedures with a high risk of aerosolization, a glove box or other closed-system handling is recommended.[3]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[7][11]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical to prevent exposure.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield are required.[9] Standard safety glasses are not sufficient. |

| Skin Protection | A lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are mandatory.[7] Consider double-gloving for extended handling periods. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required if there is any risk of inhalation, or if working outside of a fume hood.[7] |

Handling and Storage

Safe Handling Procedures

-

Avoid all personal contact, including inhalation.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4][7]

-

Work with the smallest possible quantities.

Storage Conditions

-

Protect from light.[5]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][11][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9][12] |

Spill and Leak Procedures

-

Minor Spills: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it into a sealed, labeled container for hazardous waste disposal.[7][12] Avoid creating dust.[7]

-

Major Spills: Evacuate the area immediately and contact emergency services. Prevent the spill from entering drains or waterways.[5][9][12]

Toxicity and Health Effects

The toxicological properties of o-tolyl phenacyl bromide have not been fully investigated, but it is expected to be highly toxic based on data for phenacyl bromide.[7]

-

Acute Effects: It is a strong lachrymator, causing immediate and severe eye irritation.[1][2] Inhalation, ingestion, or skin contact can be fatal.[2][3] It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[3][7]

-

Chronic Effects: The long-term effects of exposure are not well-documented.

Experimental Protocols

Detailed experimental protocols for toxicity testing of o-tolyl phenacyl bromide are not available. However, standard OECD guidelines for acute toxicity testing (oral, dermal, inhalation), skin and eye irritation/corrosion, and skin sensitization would be the appropriate methodologies to determine its specific toxicological profile.

Visualizations

Caption: Workflow for Safe Handling of o-Tolyl Phenacyl Bromide.

Caption: Emergency Response Protocol for a Spill Incident.

Disposal Considerations

Dispose of o-tolyl phenacyl bromide and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7][9] Do not dispose of down the drain or in general waste.[5][7][9] Contact a licensed professional waste disposal service for proper disposal.[9]

References

- 1. PHENACYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. merckmillipore.com [merckmillipore.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 8. CAS 70-11-1: Phenacyl bromide | CymitQuimica [cymitquimica.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. lookchem.com [lookchem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Potential Applications of 2-Bromo-1-(o-tolyl)ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(o-tolyl)ethanone, an ortho-substituted α-bromoacetophenone, is a versatile chemical intermediate with significant potential in medicinal chemistry. While direct applications in the synthesis of commercial drugs are not extensively documented, its structural features suggest its utility as a scaffold for generating a diverse range of bioactive heterocyclic compounds. This technical guide explores the prospective applications of this compound in the synthesis of potentially therapeutic agents, drawing parallels from the well-established medicinal chemistry of its isomers and other α-bromoacetophenones. We will delve into synthetic methodologies for creating key heterocyclic scaffolds, present quantitative data from analogous compounds, provide detailed experimental protocols, and visualize relevant biological pathways to underscore the untapped potential of this reagent in drug discovery.

Introduction: The Promise of a Versatile Building Block

α-Bromoacetophenones are a class of organic compounds widely recognized as pivotal starting materials in the synthesis of a multitude of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Their utility stems from the presence of a reactive α-bromoketone functionality, which serves as an excellent electrophile for a variety of nucleophilic substitution reactions. This reactivity is instrumental in the construction of complex heterocyclic systems, which form the backbone of many modern therapeutic agents.

This compound, with its characteristic ortho-methyl substitution on the phenyl ring, offers a unique steric and electronic profile that can be exploited to generate novel chemical entities with potentially enhanced biological activity or improved pharmacokinetic properties. While its para- and meta-isomers have seen broader application, the ortho-isomer remains a promising, yet underexplored, starting material for the synthesis of new drug candidates. This guide will illuminate the potential of this compound by examining the synthesis and biological activities of analogous compounds, thereby providing a roadmap for its future exploration in medicinal chemistry.

Synthetic Pathways to Bioactive Heterocycles

This compound is an ideal precursor for the synthesis of several classes of heterocyclic compounds known for their diverse pharmacological activities. The primary reaction pathways involve the reaction of the α-bromoketone with various nucleophiles to form five- and six-membered rings.

Synthesis of 2-Amino-4-(o-tolyl)thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thiourea or thioamide. In the case of this compound, reaction with thiourea would yield 2-amino-4-(o-tolyl)thiazole, a scaffold with significant potential for further functionalization. 2-aminothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.

Experimental Protocol: Synthesis of 2-Amino-4-(o-tolyl)thiazole

-

Materials: this compound, thiourea, ethanol, sodium bicarbonate.

-

Procedure:

-

To a solution of this compound (1 equivalent) in ethanol, add thiourea (1.2 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol to yield pure 2-amino-4-(o-tolyl)thiazole.

-

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of bioactive molecules that can be synthesized from this compound. The synthesis is typically achieved through a Claisen-Schmidt condensation of an acetophenone derivative with a benzaldehyde. While the direct use of this compound in a Claisen-Schmidt condensation is not standard, it can be readily converted to the corresponding acetophenone, 1-(o-tolyl)ethanone, which can then be used. Chalcones are well-documented for their anticancer, anti-inflammatory, and antimicrobial properties.

Experimental Protocol: Synthesis of a Chalcone Derivative from 1-(o-tolyl)ethanone

-

Materials: 1-(o-tolyl)ethanone, a substituted benzaldehyde, ethanol, aqueous sodium hydroxide.

-

Procedure:

-

Dissolve 1-(o-tolyl)ethanone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.

-

To this solution, add an aqueous solution of sodium hydroxide (2-3 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

-

Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

Filter the precipitated solid, wash with water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

-

Potential Pharmacological Applications and Quantitative Data

Based on the known biological activities of structurally related compounds, derivatives of this compound are anticipated to exhibit a range of pharmacological effects.

Anticancer Activity

Many thiazole and chalcone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The ortho-methyl group in derivatives of this compound could potentially influence the binding affinity to biological targets and enhance anticancer potency.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole | 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazole | A549 (Lung) | 1.3 ± 0.9 | [1] |

| Thiazole | 2-Amino-4-(isothiocyanatomethyl)thiazole derivative | L1210 (Leukemia) | 4-8 | [1] |

| Chalcone | 1,3-Bis-(2-hydroxy-phenyl)-propenone | MRSA (ATCC 43300) | 25-50 (µg/mL) | [2] |

| Chalcone | 3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | MRSA (ATCC 43300) | 98.7 ± 43.3 (µg/mL) | [2] |

Antimicrobial Activity

The thiazole and chalcone scaffolds are also well-known for their antibacterial and antifungal properties. The incorporation of the o-tolyl moiety may lead to new antimicrobial agents with improved efficacy, particularly against resistant strains.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Chalcone | Halogenated chalcone | S. aureus | 62.5 - 250 | [3] |

| Chalcone | Halogenated chalcone | C. albicans | 62.5 - 250 | [3] |

| Chalcone | 1,3-Bis-(2-hydroxy-phenyl)-propenone | MRSA | 25-50 | [2] |

Visualizing Mechanisms and Workflows

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of a library of compounds from this compound and their subsequent biological screening.

Postulated Signaling Pathway for Anticancer Chalcones

Chalcones exert their anticancer effects through various mechanisms, often involving the induction of apoptosis (programmed cell death). The diagram below depicts a simplified, representative signaling pathway that could be modulated by chalcone derivatives.

Detailed Experimental Protocols

General Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds (derived from this compound) in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Conclusion and Future Directions

This compound represents a valuable, yet underutilized, building block in the field of medicinal chemistry. The synthetic accessibility to key bioactive heterocyclic scaffolds such as thiazoles and chalcones, combined with the unique structural features imparted by the ortho-tolyl group, suggests a fertile ground for the discovery of novel therapeutic agents. The protocols and data presented in this guide, based on analogous compounds, provide a solid foundation for researchers to embark on the synthesis and evaluation of new derivatives of this compound. Future research should focus on synthesizing and screening libraries of these novel compounds for a range of biological activities, particularly in the areas of oncology and infectious diseases. Such efforts could unlock the full potential of this versatile chemical intermediate and contribute to the development of the next generation of medicines.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journaljpri.com [journaljpri.com]

Methodological & Application

Synthesis of 2-Bromo-1-(o-tolyl)ethanone from o-tolyl ethanone

Application Note: Synthesis of 2-Bromo-1-(o-tolyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction this compound, also known as 2-methylphenacyl bromide, is a valuable chemical intermediate in organic synthesis.[1] As an α-bromoketone, its reactive C-Br bond makes it a versatile building block for constructing more complex molecular architectures, particularly in the synthesis of pharmaceuticals and other biologically active compounds.[2][3] The most common synthetic route is the α-bromination of the corresponding ketone, o-tolyl ethanone (2'-methylacetophenone). This process typically involves an acid-catalyzed enolization of the ketone followed by an electrophilic attack by a bromine source.[4] This document provides detailed protocols for this synthesis, comparative data on various bromination methods, and visualizations of the reaction pathway and experimental workflow.

Chemical Reaction Pathway

The synthesis proceeds via the acid-catalyzed α-bromination of o-tolyl ethanone. The acid catalyst facilitates the formation of an enol intermediate, which is the active nucleophile in the reaction.[4] This enol then attacks an electrophilic bromine source, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), to yield the α-brominated product.

Caption: Acid-catalyzed α-bromination of o-tolyl ethanone.

Comparative Data on Bromination Methods

The choice of brominating agent and reaction conditions can significantly impact the yield and selectivity of the α-bromination of acetophenone derivatives. While data for the specific o-tolyl isomer is limited in comparative studies, the following table summarizes results for various substituted acetophenones, providing a strong indication of effective methodologies.

| Substrate | Brominating Agent | Solvent / Catalyst | Temp. (°C) | Time | Yield (%) | Reference |

| 2'-Hydroxyacetophenone | NBS | Acidic Al₂O₃ / Methanol | RT | - | 89 | [2] |

| 4'-Trifluoromethylacetophenone | Pyridine Hydrobromide Perbromide | Ethanol | 90 | 3 h | 90 | [5] |

| 4'-Chloroacetophenone | Pyridine Hydrobromide Perbromide | Ethanol | 90 | 3 h | 85 | [5] |

| Acetophenone | NBS | PEG-400 / Water | 80 | 15-20 min | 95+ | [6] |

| 2'-Benzyloxy-5'-methylacetophenone | Br₂ | Methanol / HCl | 0-5 to RT | 2 h | Good | [3] |

| Various Aryl Ketones | Br₂ | Acetic Acid (Glacial) | MW | 5 h | - | [7] |

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid/solvent-resistant gloves, is mandatory. Molecular bromine is highly toxic and corrosive.[8] α-bromoketones are potent lachrymators and skin irritants.

Protocol 1: Bromination using Molecular Bromine (Br₂) in Methanol

This protocol is adapted from a general procedure for the selective side-chain bromination of acetophenone derivatives.[3]

Materials:

-

o-Tolyl ethanone (1.0 eq)

-

Molecular Bromine (Br₂) (1.0 eq)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve o-tolyl ethanone (1.0 eq) in methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated HCl (e.g., 0.5% v/v) to the solution.

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

In a separate dropping funnel, prepare a solution of bromine (1.0 eq) in methanol.

-

Add the bromine solution dropwise to the cooled ketone solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

-

Remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up and Purification:

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue by adding 10% sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

NBS is often a milder and more selective brominating agent compared to molecular bromine.[2][6]

Materials:

-

o-Tolyl ethanone (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0-1.1 eq)

-

Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Catalyst (e.g., p-Toluenesulfonic acid (p-TsOH) or Amberlyst-15)

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar and reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a solution of o-tolyl ethanone (1.0 eq) in a suitable solvent like dichloromethane, add N-Bromosuccinimide (1.0-1.1 eq).

-

Add a catalytic amount of an acid catalyst (e.g., p-TsOH).

-

Stir the mixture at room temperature or gently heat to reflux (e.g., 40 °C) until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

Work-up and Purification:

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash with saturated sodium thiosulfate solution to quench any remaining bromine species, followed by washing with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the resulting crude product by column chromatography (eluent: hexane/ethyl acetate mixture) to yield pure this compound.

General Experimental Workflow

The following diagram illustrates the typical sequence of operations for the synthesis, work-up, and purification of the target compound.

Caption: General laboratory workflow for the synthesis of this compound.

Product Characterization Data

| Property | Data | Reference |

| Chemical Name | This compound | [9] |

| Synonyms | 2-Bromo-1-(2-methylphenyl)ethanone, 2-Methylphenacyl bromide | [1][9] |

| CAS Number | 51012-65-8 | [1][9] |

| Molecular Formula | C₉H₉BrO | [1][9] |

| Molecular Weight | 213.07 g/mol | [1][9] |

| Appearance | Off-white to light yellow solid | [9] |

| Purity | >96.0% (GC) | [9] |

| ¹H NMR (CDCl₃) | Expected signals: ~7.2-7.8 ppm (m, 4H, Ar-H), ~4.4 ppm (s, 2H, -CH₂Br), ~2.5 ppm (s, 3H, Ar-CH₃). | [6] (by analogy) |

| ¹³C NMR (CDCl₃) | Expected signals: ~195 ppm (C=O), ~140-125 ppm (Ar-C), ~35 ppm (-CH₂Br), ~21 ppm (Ar-CH₃). | [6] (by analogy) |

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. zenodo.org [zenodo.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Synthetic Access to Aromatic α-Haloketones [mdpi.com]

- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labsolu.ca [labsolu.ca]

Application Notes: Protocol for α-Bromination of Acetophenones using N-Bromosuccinimide (NBS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Bromoacetophenones are crucial intermediates in organic synthesis, serving as precursors for a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs and other biologically active compounds.[1] N-Bromosuccinimide (NBS) is a highly effective and convenient reagent for the selective bromination of the α-carbon of ketones like acetophenone.[2][3] Compared to molecular bromine, NBS is a crystalline solid that is safer and easier to handle, often providing higher selectivity and minimizing the formation of byproducts.[3][4] The reaction can be tailored to proceed through either an acid-catalyzed or a radical-initiated pathway, allowing for flexibility depending on the substrate and desired outcome.[2][3][5]

Mechanistic Pathways

The α-bromination of acetophenones using NBS can proceed via two primary mechanisms: acid-catalyzed or radical-initiated. The choice of catalyst and reaction conditions dictates the predominant pathway.

1. Acid-Catalyzed Mechanism: In the presence of an acid catalyst (e.g., p-toluenesulfonic acid (PTSA), acidic alumina, or acetic acid), the ketone undergoes tautomerization to its more reactive enol form.[2][4] The electron-rich enol then acts as a nucleophile, attacking the electrophilic bromine atom of NBS to form the α-bromoacetophenone and succinimide as a byproduct.[2]

Caption: Acid-catalyzed α-bromination pathway.

2. Radical-Initiated Mechanism: This pathway is favored when a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is used, typically in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or irradiation.[5][6] The initiator generates a bromine radical (Br•) from NBS. This radical abstracts an α-hydrogen from the acetophenone to form an enolate radical, which then reacts with Br₂ (present in low concentration) or NBS to yield the final product and regenerate the bromine radical, continuing the chain reaction.[7]

Caption: Radical-initiated α-bromination pathway.

Data Presentation

The efficiency of the α-bromination reaction is influenced by catalysts, solvents, and substituents on the acetophenone ring.

Table 1: Effect of Catalyst on α-Bromination of Acetophenone with NBS

| Catalyst | Molar Ratio (Acetophenone:NBS) | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acidic Al₂O₃ (10% w/w) | 1 : 1.2 | Methanol | Reflux | 10 min | 89 | [8] |

| p-TSA (10 mol%) | 1 : 1 | Dichloromethane | 80 °C (MW) | 30 min | 95 | [3] |

| KH₂PO₄ (10% w/w) | 1 : 1.1 | Ethanol | Reflux | 10 min | 96 | [9] |

| None | 1 : 1 | Dichloromethane | 80 °C (MW) | - | No Reaction | [3] |

| Benzoyl Peroxide (5 mol%) | 1 : 1.1 | Chlorobenzene | Reflux | ~3 hr | N/A |[6] |

Table 2: Effect of Solvent on α-Bromination of Acetophenone with NBS *

| Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Methanol | Reflux | 10 min | 89 | [8] |

| Ethanol | Reflux | 40 min | 74 | [8] |

| Dichloromethane | 80 °C (MW) | 30 min | 95 | [3] |

| Acetonitrile | 80 °C (MW) | 30 min | 65 | [3] |

| Acetonitrile | Reflux | 60 min | 51 | [8] |

| Water | Reflux | 24 hr | 15 | [8] |

*Reaction conditions for reflux data: Acetophenone (10 mmol), NBS (12 mmol), 10% w/w acidic Al₂O₃.[8] Reaction conditions for microwave (MW) data: Acetophenone (0.2 mmol), NBS (0.2 mmol), 10 mol% p-TSA.[3]

Table 3: α-Bromination of Various Substituted Acetophenones with NBS *

| Substituent (Position) | Time | Yield (%) | Reference |

|---|---|---|---|

| H | 30 min | 95 | [3] |

| 4-Bromo | 30 min | 92 | [3] |

| 4-Chloro | 30 min | 94 | [3] |

| 4-Nitro | 30 min | 90 | [3] |

| 4-Methyl | 30 min | 92 | [3] |

| 4-Methoxy | 30 min | 91 | [3] |

| 2-Bromo | 30 min | 88 | [3] |

| 3-Bromo | 30 min | 90 | [3] |

*Reaction conditions: Substrate (0.2 mmol), NBS (0.2 mmol), 10 mol% p-TSA, Dichloromethane (2 mL), 80°C (MW).[3]

Experimental Protocols

The following protocols are representative methods for the α-bromination of acetophenones using NBS.

Caption: General experimental workflow.

Protocol 1: Acidic Alumina Catalyzed Bromination in Methanol[4][8][10]

This method is rapid, high-yielding, and utilizes an inexpensive catalyst.

-

Materials:

-

Acetophenone (10 mmol, 1.20 g)

-

N-Bromosuccinimide (NBS) (12 mmol, 2.14 g)

-

Acidic Aluminum Oxide (Al₂O₃) (10% w/w of acetophenone, 0.12 g)

-

Methanol (20 mL)

-

100 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

-

-

Procedure:

-

To a 100 mL round-bottom flask, add the acetophenone derivative (10 mmol), acidic Al₂O₃ (10% w/w), and methanol (20 mL).[10]

-

Equip the flask with a reflux condenser and begin stirring.

-

Heat the mixture to reflux.

-

Add N-bromosuccinimide (12 mmol) in several small portions over 10-15 minutes.[8][10] Portion-wise addition helps control the release of bromine and can improve yields.[8]

-

Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-20 minutes.[8]

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the alumina catalyst and wash the solid with a small amount of fresh methanol.[10]

-

Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure α-bromoacetophenone.[10]

-

Protocol 2: Microwave-Assisted, p-TSA Catalyzed Bromination[3][11]

This protocol offers a significant reduction in reaction time through microwave irradiation.

-

Materials:

-

Acetophenone (0.2 mmol, 24 mg)

-

N-Bromosuccinimide (NBS) (0.2 mmol, 35.6 mg)

-

p-Toluenesulfonic acid (p-TSA) (0.02 mmol, 3.8 mg)

-

Dichloromethane (CH₂Cl₂) (2 mL)

-

Microwave reactor vial.

-

-

Procedure:

-

In a microwave reactor vial, combine acetophenone (0.2 mmol), NBS (0.2 mmol), p-TSA (10 mol%), and dichloromethane (2 mL).[3]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 80 °C for 30 minutes.[3]

-

After the reaction, cool the vial to room temperature.

-

Proceed with the work-up as described below.

-

Protocol 3: Radical-Initiated Bromination[6]

This classic method is suitable for substrates that are stable under radical conditions.

-

Materials:

-

Acetophenone (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Benzoyl peroxide (BPO) (0.05 eq)

-

Chlorobenzene (Solvent)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

-

-

Procedure:

-

In a round-bottom flask, dissolve acetophenone (1.0 eq) and NBS (1.1 eq) in chlorobenzene.[6]

-

Add benzoyl peroxide (0.05 eq) to the mixture portion-wise.[6]

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed (typically around 3 hours).[6]

-

Allow the reaction mixture to cool to room temperature, then cool further in an ice bath (0 °C) for 1 hour to precipitate the succinimide byproduct.[6]

-

Filter the mixture to remove the succinimide.

-

The filtrate contains the product. The solvent can be removed under reduced pressure, and the crude product can be purified by extraction or recrystallization.[6]

-

General Work-up and Purification

The work-up procedure aims to remove the succinimide byproduct and any remaining reagents.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.[10]

-

Extraction: Alternatively, dilute the reaction mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[12]

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any acid), water, and finally with brine.[12] A wash with sodium thiosulfate solution can be used to remove any excess bromine.[12]

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The most common method for purifying solid α-bromoacetophenones is recrystallization, often from ethanol.[10] Column chromatography can also be used if necessary. The succinimide byproduct is soluble in water, which facilitates its removal during the aqueous work-up.[12]

Safety Precautions

-

N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

-